![molecular formula C23H20N2O4S B2835224 N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide CAS No. 955298-78-9](/img/structure/B2835224.png)
N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide, also known as DIBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition Properties
Research has shown that derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, some derivatives have been found to inhibit the α-glucosidase enzyme effectively, showing potential for antidiabetic applications. These compounds display a moderate level of cytotoxicity, indicating a need for careful consideration in therapeutic contexts (Abbasi et al., 2016).
Structural and Kinetic Investigations
Structural and kinetic studies on isomeric forms of the compound have been conducted, revealing detailed information about their molecular and electronic structures. These investigations provide insights into the reactivity and stability of the compounds, which is crucial for developing potential applications in material science or drug design (Rublova et al., 2017).
Photodynamic Therapy Potential
A specific derivative of benzenesulfonamide has been synthesized and characterized for its use in photodynamic therapy (PDT). This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for treating cancer via PDT. The research highlights its excellent fluorescence properties and photodegradation quantum yield, which are essential for effective PDT applications (Pişkin et al., 2020).
Anticancer Activity
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. Some derivatives have shown excellent activity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy development. Further studies on these compounds could unveil new pathways for targeting cancer cells (Ghorab et al., 2017).
Antihyperglycemic Evaluation
A new series of isoindoline-1,3-dione analogues, incorporating aryl sulfonylurea moieties, have been developed and screened for antihyperglycemic activity. Selected compounds from this series have been identified as active antihyperglycemic agents, showcasing the potential for new antidiabetic drug leads (Eissa, 2013).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-15-6-5-9-21(16(15)2)24-30(28,29)18-12-10-17(11-13-18)14-25-22(26)19-7-3-4-8-20(19)23(25)27/h3-13,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUBLQBGBBADEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.